molecular formula C11H13N3O2S B2524357 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide CAS No. 865287-97-4

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide

Cat. No.: B2524357
CAS No.: 865287-97-4
M. Wt: 251.3
InChI Key: UIUUBZSDWFHBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a 1,3,4-oxadiazole core heterocycle linked to a thiophene ring, a structural motif commonly investigated for its potential biological activities. Compounds with this scaffold are frequently explored as potential anticancer agents. Research on highly similar analogs, such as 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives, has demonstrated promising in vitro cytotoxicity against human cancer cell lines, including hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cells . The mechanism of action for these compounds often involves interaction with key enzymatic targets; for instance, molecular docking studies of related structures suggest potential inhibition of dihydrofolate reductase (DHFR), a known target for anticancer therapeutics . Furthermore, the broader class of 1,3,4-oxadiazole and thiophene-containing compounds has been identified in research as a scaffold for inhibitors of DNA repair enzymes like human apurinic/apyrimidinic endonuclease 1 (APE1), which can potentiate the effects of established anticancer agents . The pivalamide (tert-butylcarboxamide) group in this specific molecule may influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This product is intended for research purposes to further elucidate these mechanisms and evaluate its efficacy in biological systems. This compound is For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2,2-dimethyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-11(2,3)9(15)12-10-14-13-8(16-10)7-5-4-6-17-7/h4-6H,1-3H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUUBZSDWFHBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The thiophene ring can be introduced through a subsequent coupling reaction.

    Cyclization Reaction: The hydrazide is reacted with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

    Coupling Reaction: The thiophene moiety is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide exhibits significant antimicrobial properties. It is being explored for its potential to inhibit microbial enzymes, which could lead to effective treatments against various bacterial infections. Studies have demonstrated its efficacy against strains such as Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antimicrobial agent.

Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies reveal that it can induce apoptosis in cancer cell lines by targeting specific molecular pathways. For instance, it has shown promising results against human lung cancer (A549) and hepatocellular carcinoma (HepG-2) cell lines . The mechanism of action may involve the inhibition of DNA synthesis and interference with cellular signaling pathways critical for tumor growth.

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound is being studied for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Materials Science Applications

Organic Semiconductors
The electronic properties of this compound make it suitable for applications in organic electronics. It can be utilized in the development of organic semiconductors and light-emitting diodes (LEDs). The presence of both thiophene and oxadiazole rings enhances its charge transport characteristics, making it a candidate for high-performance electronic devices.

Photovoltaic Cells
Research is ongoing into the use of this compound in photovoltaic cells. Its ability to absorb light and convert it into electrical energy positions it as a potential material for improving the efficiency of solar cells.

Agricultural Applications

Fungicidal Properties
this compound has displayed fungicidal activity in preliminary studies. Its bioactive properties suggest it could be developed into a fungicide to protect crops from various fungal pathogens. This application is particularly relevant in sustainable agriculture where chemical pesticides are being replaced with more environmentally friendly alternatives.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects on Cancer Cells
In a comparative study assessing the cytotoxic effects on various cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide depends on its application:

    Medicinal Chemistry: It may inhibit specific enzymes or disrupt cellular processes in pathogens or cancer cells.

    Materials Science: Its electronic properties are due to the conjugated system of the thiophene and oxadiazole rings, which facilitate charge transport.

    Agriculture: It may interfere with the metabolic pathways of plant pathogens, leading to their death.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Structural analogs of the target compound differ primarily in substituents attached to the oxadiazole ring. Key examples include:

Compound Name Substituent at Oxadiazole-2 Position Key Structural Features Molecular Weight (g/mol)
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide Pivalamide (tert-butylcarboxamide) Bulky alkyl group; moderate polarity ~295.35 (estimated)
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole-5-carboxamide Aromatic, polar substituent; higher rigidity 315.31
4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide 4-(Dipropylsulfamoyl)benzamide Sulfonamide group; high polarity ~475.56 (estimated)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Thio-linked benzofuran and chlorophenyl groups Thioether bridge; halogen substitution ~413.88 (estimated)

Key Observations :

  • The pivalamide group in the target compound introduces steric bulk, likely reducing solubility compared to polar sulfonamide () or benzo[d][1,3]dioxole () derivatives.

Key Observations :

  • Antiviral activity in correlates with electron-withdrawing groups (e.g., nitro) and mercapto substitution. The target compound’s pivalamide group, being electron-donating, may reduce antiviral potency unless compensatory effects from the thiophene ring exist.
  • Antimicrobial benzofuran hybrids () highlight the importance of heteroaromatic systems (e.g., benzofuran) for broad-spectrum activity, a feature absent in the target compound.

Challenges :

  • Steric hindrance from the pivalamide group may require optimized coupling conditions (e.g., elevated temperatures or prolonged reaction times) compared to smaller substituents .

Biological Activity

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound features a thiophene ring and an oxadiazole moiety, contributing to its unique chemical characteristics. The molecular formula is C11H14N4OSC_{11}H_{14}N_4OS, with a molecular weight of approximately 246.32 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Antimicrobial Activity

Research indicates that compounds with oxadiazole structures exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. For instance, certain 1,3,4-oxadiazole thioethers demonstrated promising bacteriostatic activity against Gram-positive and Gram-negative bacteria .

2. Anticancer Potential

This compound has been evaluated for its anticancer effects. Studies suggest that it may exert cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanistic studies are ongoing to elucidate the specific pathways involved in its anticancer activity.

3. Anti-inflammatory Effects

Preliminary research indicates potential anti-inflammatory properties of this compound. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

The mechanisms underlying the biological activities of this compound are not fully understood but may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It could interact with specific receptors that mediate cellular responses to inflammation or cancer progression.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructureBiological Activity
N-(thiophen-2-yl)nicotinamideContains thiopheneAntimicrobial
1,3,4-Oxadiazole derivativesVarious substitutionsAnticancer and antimicrobial

This compound is distinguished by its dual functionality derived from both thiophene and oxadiazole rings.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • Antimicrobial Efficacy Study : A study demonstrated that various oxadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed that compounds similar to this compound induced apoptosis at concentrations as low as 10 µM .
  • Inflammation Model : In vivo models have shown that related compounds can reduce inflammation markers significantly in animal models of arthritis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.